molecular formula C8H16N2O4 B1666460 2-Acetamido-1,2-Dideoxynojirmycin CAS No. 105265-96-1

2-Acetamido-1,2-Dideoxynojirmycin

Cat. No.: B1666460
CAS No.: 105265-96-1
M. Wt: 204.22 g/mol
InChI Key: GBRAQQUMMCVTAV-LXGUWJNJSA-N
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Description

Acetamidodideoxynojirimycin: is a synthetic iminosugar derivative known for its potent inhibitory effects on glycosidases, particularly hexosaminidases. This compound has garnered significant attention due to its potential therapeutic applications in treating various lysosomal storage disorders and other diseases.

Scientific Research Applications

Chemistry: In chemistry, acetamidodideoxynojirimycin is used as a ligand for the affinity purification of N-acetylglucosaminidases. It serves as a transition state analogue inhibitor, helping to identify and characterize glycosidases .

Biology: In biological research, this compound is utilized to study enzyme mechanisms and to inhibit specific glycosidases, providing insights into cellular processes involving glycoproteins and glycolipids.

Medicine: Medically, acetamidodideoxynojirimycin shows promise in treating lysosomal storage disorders by inhibiting enzymes that degrade glycosaminoglycans. It is also being explored for its potential in cancer therapy and antiviral treatments.

Industry: In the industrial sector, acetamidodideoxynojirimycin is used in the production of pharmaceuticals and as a biochemical tool in various research applications.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

2-Acetamido-1,2-Dideoxynojirmycin shows high therapeutic potential for the treatment of various diseases, including several lysosomal storage disorders . The development of ureido-DNJNAc derivatives, which are potent and selective inhibitors of β-hexosaminidase, opens the door for new therapeutic strategies . The amphiphilic character of the new ureido-DNJNAc is expected to confer better drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetamidodideoxynojirimycin typically involves the stereoselective reduction of corresponding nitro or azido sugars, followed by acylation. One common method includes the reduction of 2-nitro-1,2-dideoxy-D-glucitol to the corresponding amine, which is then acetylated to yield acetamidodideoxynojirimycin .

Industrial Production Methods: Industrial production of acetamidodideoxynojirimycin involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: Acetamidodideoxynojirimycin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of acetamidodideoxynojirimycin, such as oxo derivatives, amine derivatives, and substituted iminosugars.

Comparison with Similar Compounds

    Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.

    Miglitol: A derivative used as an antidiabetic agent.

    Voglibose: Another glycosidase inhibitor used in diabetes management.

Uniqueness: Acetamidodideoxynojirimycin is unique due to its specific inhibitory effects on hexosaminidases and its potential therapeutic applications in lysosomal storage disorders. Its structural modifications enhance its selectivity and potency compared to other iminosugars.

Properties

IUPAC Name

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRAQQUMMCVTAV-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909404
Record name N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105265-96-1
Record name 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-1,2-Dideoxynojirmycin
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2-Acetamido-1,2-Dideoxynojirmycin
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Reactant of Route 6
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